Bienvenue dans la boutique en ligne BenchChem!

3-Deoxy-3-fluoro-D-[1-13C]glucose

Cardiac metabolism PET tracer validation Phosphorylation kinetics

3-Deoxy-3-fluoro-D-[1-13C]glucose (CAS 478518-97-7) is a site-specifically 13C-labeled fluorinated glucose analog that combines the unique metabolic routing and 19F NMR visibility of the 3-fluoro-3-deoxy-D-glucose scaffold with the quantitative mass spectrometry and tracer capabilities enabled by the [1-13C] enrichment. This dual-modality compound is primarily deployed in metabolic flux analysis, PET probe validation studies, and as an internal standard for quantitative LC-MS/MS assays.

Molecular Formula C6H11FO5
Molecular Weight 183.14
CAS No. 478518-97-7
Cat. No. B583550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-3-fluoro-D-[1-13C]glucose
CAS478518-97-7
Synonyms3-Fluorodeoxyglucose-1-13C;  3-Deoxy-3-fluoro-D-glucopyranose-1-13C; 
Molecular FormulaC6H11FO5
Molecular Weight183.14
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)F)O)O
InChIInChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i6+1
InChIKeyBUMRBAMACDBPKO-NNGFHBKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-3-fluoro-D-[1-13C]glucose (CAS 478518-97-7): Stable Isotope-Labeled Fluoroglucose Tracer for Specialized Metabolic and Imaging Studies


3-Deoxy-3-fluoro-D-[1-13C]glucose (CAS 478518-97-7) is a site-specifically 13C-labeled fluorinated glucose analog that combines the unique metabolic routing and 19F NMR visibility of the 3-fluoro-3-deoxy-D-glucose scaffold with the quantitative mass spectrometry and tracer capabilities enabled by the [1-13C] enrichment . This dual-modality compound is primarily deployed in metabolic flux analysis, PET probe validation studies, and as an internal standard for quantitative LC-MS/MS assays .

Why Unlabeled or Alternatively Substituted Glucose Analogs Cannot Substitute for 3-Deoxy-3-fluoro-D-[1-13C]glucose in Quantitative Studies


Selecting a closely related glucose analog—such as 2-deoxy-2-fluoro-D-glucose (2-FDG), unlabeled 3-fluoro-3-deoxy-D-glucose, or a non-fluorinated 13C-glucose—for procurement rather than 3-deoxy-3-fluoro-D-[1-13C]glucose introduces intrinsic metabolic and analytical biases. 2-FDG is primarily trapped intracellularly via hexokinase phosphorylation and serves as a combined transport-plus-phosphorylation readout, whereas 3-deoxy-3-fluoro-D-glucose is a poor hexokinase substrate and instead routes quantitatively through the aldose reductase/sorbitol (polyol) pathway, generating distinct 19F NMR-detectable metabolites [1][2]. Unlabeled 3-fluoro-3-deoxy-D-glucose lacks the 13C mass shift essential for simultaneous stable-isotope tracing and MRM-based LC-MS/MS quantitation against endogenous glucose pools . The following sections quantify these critically non-interchangeable properties.

Quantitative Comparative Evidence Supporting 3-Deoxy-3-fluoro-D-[1-13C]glucose Selection Over Closest Analogs


3-FDG Phosphorylation Lumped Constant Is ~90% Lower than 2-FDG in Isolated Rat Heart

In a quantitative isolated perfused rat heart model using F-18-labeled fluorosugars, the phosphorylation lumped constant for 3-deoxy-3-fluoro-D-glucose (D-3FDG) averaged 0.10 ± 0.01, compared with 0.99 ± 0.05 for 2-deoxy-2-fluoro-D-glucose (2FDG) [1]. This approximately 10-fold difference reflects the profound disparity in hexokinase-mediated phosphorylation efficiency between the two analogs. Additionally, the rate of phosphatase-catalyzed hydrolysis of D-3FDG-6-phosphate was twice that of 2FDG-6-phosphate, further moderating the accumulation of phosphorylated 3FDG in tissue [1].

Cardiac metabolism PET tracer validation Phosphorylation kinetics

3-FDG Competitively Inhibits Glucose Transport in Rat Heart with a Ki of 12.8 mM vs. 6.1 mM for 3-O-Methyl-D-Glucose

D-3FDG competitively inhibited glucose uptake in isolated perfused rat hearts with an inhibition constant (Ki) of 12.8 ± 1.6 mM, as measured by the paired-tracer residue detection method [1]. Under identical experimental conditions, the classical non-metabolizable transport tracer 3-O-methyl-D-glucose (3-OMG) exhibited a Ki of 6.1 ± 1.1 mM [1]. This approximately 2.1-fold higher Ki confirms that 3-FDG interacts with the GLUT transporter system with distinct affinity kinetics compared to the standard transport-only reference probe.

Glucose transport kinetics Competitive inhibition Myocardial perfusion

3-FDG Is a Poor Yeast Hexokinase Substrate (Km ≈ 80 mM) Compared with 2-FDG, Which Is a Good Substrate

In a systematic enzyme kinetic study, 3-deoxy-3-fluoro-D-glucose and 4-deoxy-4-fluoro-D-glucose were found to be poor substrates for yeast hexokinase, both exhibiting Km values of approximately 8 × 10⁻² M (80 mM) [1]. By contrast, 2-deoxy-2-fluoro-D-glucose (2-FDG) is categorized unequivocally as a good hexokinase substrate [1]. The approximately 240-fold to 400-fold difference in Km relative to typical glucose or 2-FDG Km values (e.g., 0.2–0.033 mM for 2-FDG depending on the isozyme) [2] establishes that the fluorine substitution at the C-3 position confers near-complete resistance to hexokinase phosphorylation.

Hexokinase specificity Substrate kinetics Fluorinated carbohydrates

3-FDG Exclusively Routes Through the Polyol Pathway in Rat Brain In Vivo, Enabling 19F NMR-Based Noninvasive Aldose Reductase Activity Quantitation

Following intravenous infusion of 3-FDG (400 mg/kg) in rats, four discrete 19F NMR resonances assigned to the α- and β-anomers of 3-FDG, 3-fluoro-3-deoxy-D-sorbitol (3-FDSL), and 3-fluoro-3-deoxy-D-fructose (3-FDF) were clearly resolved in brain tissue in vivo [1]. This demonstrates that 3-FDG is metabolized primarily through the aldose reductase/sorbitol (ARS) polyol pathway and not via glycolysis or the pentose phosphate shunt [1]. An orally administered aldose reductase inhibitor, sorbinil, caused a measurable reduction of 3-FDG flux into the ARS pathway [1]. In contrast, 2-FDG is trapped as 2-FDG-6-phosphate after hexokinase phosphorylation and does not generate distinct 19F NMR-detectable polyol metabolites suitable for monitoring ARS activity [2].

19F NMR spectroscopy Aldose reductase activity Polyol pathway In vivo brain metabolism

The [1-13C] Label Enables Precise LC-MS/MS Quantitation and Dual-Mode (13C-MS + 19F-NMR) Tracing Unavailable with Singly Labeled or Unlabeled 3-FDG Analogs

The incorporation of a 13C atom at the C-1 position of 3-deoxy-3-fluoro-D-glucose introduces a +1 Da mass shift relative to the unlabeled compound (molecular weight: 183.14 Da vs. 182.15 Da for the natural abundance form) . This mass increment enables the compound to serve as a stable-isotope internal standard for MRM-based LC-MS/MS quantitation, eliminating ion suppression and matrix effect variability that compromise the accuracy of unlabeled analog measurements in complex biological matrices . Furthermore, unlike singly 13C-labeled glucose (which lacks the 19F NMR handle) or unlabeled 3-FDG (which cannot be differentiated from endogenous glucose by mass alone), the [1-13C]-3-FDG scaffold uniquely supports simultaneous 19F NMR metabolite profiling and 13C-based mass spectrometry tracing within the same experimental system .

Stable isotope labeling LC-MS/MS quantitation Metabolic flux analysis Dual-modality tracing

High-Value Application Scenarios for 3-Deoxy-3-fluoro-D-[1-13C]glucose Based on Quantitative Differentiation Evidence


In Vivo Aldose Reductase (Polyol Pathway) Activity Monitoring by 19F NMR

Based on the exclusive routing of 3-FDG through the ARS pathway and the generation of four resolved 19F NMR signals in brain in vivo [1], 3-deoxy-3-fluoro-D-[1-13C]glucose is the preferred metabolic probe for noninvasively quantifying aldose reductase and sorbitol dehydrogenase activities in animal models of diabetes. The 13C label enables parallel tissue extract analysis by LC-MS/MS for absolute metabolite quantitation to cross-validate 19F NMR flux measurements. Neither 2-FDG-13C (trapped at the hexokinase step) nor unlabeled 3-FDG (no MS internal standard capability) can support this combined analytical workflow [2].

PET Tracer Validation and Lumped Constant Determination Studies

The approximately 10-fold lower phosphorylation lumped constant of 3-FDG compared with 2-FDG (0.10 ± 0.01 vs. 0.99 ± 0.05) [3] establishes 3-FDG as a transport-dominated glucose analog. The [1-13C]-labeled version is ideally suited as a cold reference standard for validating 18F-labeled 3-FDG PET radiotracer kinetics, enabling simultaneous determination of transport rate constants and lumped constants via LC-MS/MS quantitation of the 13C-labeled analog in plasma and tissue samples, eliminating cross-contamination concerns associated with the radioactive species .

Dual-Modality Metabolic Flux Analysis in Diabetic Complication Research

For studies investigating the biochemical basis of diabetic complications, where both sorbitol accumulation (via the polyol pathway) and overall glucose disposal need to be measured, 3-deoxy-3-fluoro-D-[1-13C]glucose offers the unique ability to trace polyol-specific 19F NMR signals (3-FDSL and 3-FDF) [1] while simultaneously enabling 13C-based metabolic flux analysis by mass spectrometry. The differential transport kinetics (Ki ≈ 12.8 mM vs. 6.1 mM for 3-OMG) [4] also allow researchers to model glucose transporter contributions independently from phosphorylation, adding a third analytical dimension unavailable with any single-label analog.

Internal Standard for Quantitative LC-MS/MS Bioanalysis of 3-FDG in Preclinical Pharmacokinetic Studies

When 3-fluoro-3-deoxy-D-glucose is used as a therapeutic candidate or metabolic modulator (e.g., as a competitive inhibitor of gluconate oxidase with Ki = 47.5 mM [5]), the [1-13C]-labeled isotopologue serves as the optimal internal standard for LC-MS/MS method development and validation. The +1 Da mass shift provides chromatographic co-elution with the unlabeled analyte while enabling distinct MRM transition monitoring, meeting FDA and EMA bioanalytical method validation guidelines for stable-isotope internal standardization .

Quote Request

Request a Quote for 3-Deoxy-3-fluoro-D-[1-13C]glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.